3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid
Description
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYGIVNTAAYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(OC(=C2C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid typically involves the bromination of tetrahydroisobenzofuran derivatives followed by carboxylation. One common method includes the bromination of 4,5,6,7-tetrahydroisobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromo derivative is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification techniques is also tailored to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines yields amine derivatives, while oxidation with KMnO4 produces carboxylic acids or ketones .
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The primary structural analogs of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid include 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (). Key differences lie in:
- Substituents : The target compound has a bromine atom at position 3, whereas the analog features a ketone (oxo) group at position 4.
- Ring System : The target compound is an isobenzofuran derivative (oxygen in position 1, fused at positions 1,2,3,4), while the analog is a benzofuran derivative (oxygen in position 1, fused at positions 2,3,4,5).
Physicochemical Properties
- Molecular Weight : The bromine atom in the target compound increases its molecular mass by ~65 g/mol compared to the oxo analog. This difference impacts solubility and lipophilicity, with the brominated compound likely being more lipophilic.
- Acidity : The electron-withdrawing bromine atom may lower the pKa of the carboxylic acid group in the target compound relative to the ketone-containing analog, enhancing its acidity .
Biological Activity
3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9BrO3
- Molecular Weight : 245.07 g/mol
- CAS Number : 188240-69-9
The compound is synthesized through bromination of tetrahydroisobenzofuran derivatives followed by carboxylation. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield the bromo derivative, which is then carboxylated using carbon dioxide under basic conditions .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been shown to affect MCF-7 breast cancer cells with IC50 values comparable to established anticancer agents.
Table 1: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 (ER positive) | 10–33 |
| CA-4 (reference compound) | MCF-7 | 3.9 |
| Compound 9q (related structure) | MDA-MB-231 (TNBC) | 23–33 |
The compound has been reported to interact with tubulin at the colchicine-binding site, leading to mitotic arrest and apoptosis in cancer cells. Flow cytometry studies demonstrated that treatment with this compound resulted in cell cycle arrest in the G2/M phase and subsequent apoptosis .
The mechanism through which this compound exerts its biological effects is primarily through its interaction with tubulin. It destabilizes microtubules, disrupting normal mitotic processes and leading to cell death. This mechanism is similar to that of other known microtubule-targeting agents .
Case Studies
Several case studies have investigated the biological activity of this compound:
- In Vitro Studies on MCF-7 Cells : A study demonstrated that the compound significantly inhibited tubulin polymerization and induced apoptosis in MCF-7 cells. Immunofluorescence microscopy confirmed alterations in microtubule organization post-treatment .
- Comparative Analysis : In a comparative study with other derivatives, this compound showed superior antiproliferative activity against breast cancer cell lines compared to structurally similar compounds lacking the bromine substituent .
Q & A
Q. What established synthetic routes are available for 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid?
The compound can be synthesized via the Gewald reaction , which involves condensation of ethyl bromopyruvate with 1,2-cyclohexanedione under basic conditions (e.g., pyridine or triethylamine). This method yields the tetrahydrobenzofuran core, with bromine introduced via the bromopyruvate precursor . Alternative routes include direct bromination of 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Protons on the tetrahydro ring (δ 1.5–2.8 ppm, multiplet) and furan ring (δ 6.5–7.5 ppm) show distinct splitting patterns due to coupling .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the brominated carbon resonates at ~110–120 ppm .
- LCMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 241–243 for bromine isotopes) and purity .
Q. What are the recommended storage conditions to ensure compound stability?
Store in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis of the carboxylic acid group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and minimize byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity compared to THF, reducing side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilic bromination efficiency .
- Temperature Control : Maintain temperatures below 80°C to prevent decarboxylation of the carboxylic acid group .
- Purity Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. How to resolve contradictions in spectral data interpretation?
- Computational Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software) .
- Solvent Effects : Re-record NMR in deuterated DMSO to resolve overlapping peaks caused by proton exchange in CDCl₃ .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals and analyzing diffraction patterns .
Q. What strategies enable regioselective functionalization of the brominated benzofuran scaffold?
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in a 1,4-dioxane/H₂O mixture at 80°C .
- Nucleophilic Substitution : React with amines (e.g., piperazine) in DMF at 120°C to introduce nitrogen-containing moieties .
- Photocatalytic Reactions : Use Ru(bpy)₃Cl₂ under blue LED light to activate C-Br bonds for C-H arylation .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic Conditions (pH < 3) : The carboxylic acid group remains protonated, but prolonged exposure may hydrolyze the furan ring. Monitor via HPLC .
- Basic Conditions (pH > 10) : Deprotonation of the carboxylic acid occurs, accelerating decarboxylation above 60°C. Use buffered solutions (pH 7–9) for kinetic studies .
Q. What role does this compound play in medicinal chemistry research?
It serves as a scaffold for kinase inhibitors due to its rigid benzofuran core. Modify the carboxylic acid group to amides or esters to enhance bioavailability. Test derivatives against target enzymes (e.g., EGFR) using fluorescence polarization assays .
Q. How can computational modeling predict its reactivity in catalytic systems?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulate interactions with protein active sites (e.g., COX-2) using AutoDock Vina to guide structure-activity relationship (SAR) studies .
Q. What mechanistic insights exist for bromine’s role in cross-coupling reactions?
Bromine acts as a directing group in Pd-catalyzed reactions, stabilizing transition states via σ-complex intermediates. Isotope labeling (e.g., ⁸¹Br) and kinetic isotope effect (KIE) studies can validate proposed mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
